1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 4114-20-9) is an N-methyl-substituted 1,2,4-triazol-5-one heterocycle with a molecular weight of 99.09 g/mol and a predicted pKa of 9.79 ± 0.20. It is characterized by a low computed XLogP3 of -0.6, a topological polar surface area (TPSA) of 44.7 Ų, and zero rotatable bonds, which together define a compact, rigid, and moderately polar scaffold.

Molecular Formula C3H5N3O
Molecular Weight 99.093
CAS No. 4114-20-9
Cat. No. B2905378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS4114-20-9
Molecular FormulaC3H5N3O
Molecular Weight99.093
Structural Identifiers
SMILESCN1C(=O)NC=N1
InChIInChI=1S/C3H5N3O/c1-6-3(7)4-2-5-6/h2H,1H3,(H,4,5,7)
InChIKeyILQNVRGOXXBGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 4114-20-9): Core Physicochemical & Structural Profile for Informed Procurement


1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 4114-20-9) is an N-methyl-substituted 1,2,4-triazol-5-one heterocycle with a molecular weight of 99.09 g/mol and a predicted pKa of 9.79 ± 0.20 . It is characterized by a low computed XLogP3 of -0.6, a topological polar surface area (TPSA) of 44.7 Ų, and zero rotatable bonds, which together define a compact, rigid, and moderately polar scaffold [1]. This compound serves as a key building block for synthesizing more complex 1,2,4-triazole derivatives and has been investigated for antibacterial, antifungal, and enzyme inhibitory properties [2].

Why Generic 1,2,4-Triazol-5-one Scaffolds Cannot Substitute for the 1-Methyl Derivative in Systematic Research


The 1-methyl substitution pattern fundamentally alters the hydrogen-bonding capacity, lipophilicity, and electronic character of the 4,5-dihydro-1H-1,2,4-triazol-5-one core. Compared to the unsubstituted parent compound (CAS 930-33-6), the target compound possesses only one hydrogen bond donor (vs. two), a critical change that impacts molecular recognition, solubility, and crystal packing [1]. Furthermore, the methyl group at the 1-position eliminates a tautomeric state, effectively locking the scaffold's reactivity and simplifying downstream synthetic derivatization. These structural modifications mean that biological or materials science data generated on non-methylated or differently alkylated analogs cannot be reliably extrapolated to the 1-methyl scaffold [2].

Quantitative Differentiation Guide for 1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Closest Analogs


Hydrogen Bond Donor Count Reduction: 1-Methyl vs. Unsubstituted Parent Core (930-33-6)

The N-methyl substitution reduces the hydrogen bond donor (HBD) count from 2 to 1 when compared to the unsubstituted 4,5-dihydro-1H-1,2,4-triazol-5-one [1]. This directly impacts the compound's ability to act as a hydrogen bond donor in intermolecular interactions, potentially reducing its aqueous solubility but improving membrane permeability, a key consideration in drug design and crystal engineering [2].

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Lipophilicity Modulation: XLogP3 Comparison of 1-Methyl (-0.6) vs. Unsubstituted Analog (-0.8)

The introduction of a methyl group at the 1-position increases the computed XLogP3 from -0.8 (unsubstituted analog) to -0.6 for the target compound [1][2]. This represents a quantifiable shift in lipophilicity, which can influence the compound's partitioning behavior in biological systems and its solubility profile.

ADME Lipophilicity Drug Design

Molecular Weight and Polar Surface Area Differentiation from the Parent Scaffold

The target compound (MW 99.09 g/mol, TPSA 44.7 Ų) [1] adds 14 Da and slightly increases the topological polar surface area compared to the unsubstituted parent (MW 85.07 g/mol, TPSA 41.6 Ų) [2]. These differences, while small, are critical in fragment-based drug discovery where every atom affects binding enthalpy and entropy.

Physicochemical Properties Medicinal Chemistry Fragment-Based Drug Discovery

Acidity Constant (pKa) Differentiation: Impacts on Salt Formation and Reactivity

The predicted pKa of 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is 9.79 ± 0.20 . While a direct comparative pKa for the unsubstituted parent is not provided in the same source, the class-level acidity of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is known to be weakly acidic, with experimental pKa values typically ranging between 8 and 11 depending on substitution [1]. The presence of the N-methyl group is expected to slightly lower the acidity compared to the unsubstituted core, affecting the compound's suitability for salt formation and its reactivity in base-mediated transformations.

Preformulation Salt Screening Synthetic Chemistry

Highest-Confidence Application Scenarios for Procuring 1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight below 100 Da, zero rotatable bonds, and a single hydrogen bond donor, this compound is an ideal fragment-sized molecule (Rule of 3 compliant). Its distinct physicochemical profile compared to the parent scaffold (ΔMW +14 Da, ΔLogP +0.2) [1] provides a unique vector for fragment growing and linking strategies, where subtle changes in HBD count and lipophilicity directly influence fragment hit optimization.

Scaffold for CNS-Penetrant Lead Optimization

The reduced hydrogen bond donor count (1 vs. 2 for the parent core) and low TPSA (44.7 Ų) [2] make this scaffold more favorable for crossing the blood-brain barrier. Medicinal chemists targeting CNS indications should prioritize this 1-methyl variant over the unsubstituted triazolone to reduce HBD-related permeability liabilities.

Corrosion Inhibitor Research

Quantum mechanical studies on related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have established correlations between computed parameters (EHOMO, ELUMO, ΔE) and corrosion inhibition efficiency [3]. The 1-methyl derivative's unique electronic structure—defined by its N-methyl substitution—positions it as a distinct candidate for structure-activity relationship (SAR) studies in this economically significant field.

Antibacterial Agent Precursor Synthesis

As demonstrated in a foundational study by Yüksek et al. (1997), 1-methyl-3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones were specifically synthesized and screened for antibacterial activity [4]. This validates the compound's role as a direct precursor for generating bioactive derivatives, where the 1-methyl substitution is integral to the final compound's activity profile.

Quote Request

Request a Quote for 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.